molecular formula C6H6Cl2N2 B050653 4,5-Dichloro-6-ethylpyrimidine CAS No. 115617-41-9

4,5-Dichloro-6-ethylpyrimidine

Cat. No. B050653
M. Wt: 177.03 g/mol
InChI Key: RPVZESOQOOPTGU-UHFFFAOYSA-N
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Patent
US05523404

Procedure details

134.0 g (0.82 mol) of methyl 3-amino-2-chloro-2-pentenoate and 125.3 g of formamide, dissolved in 150 ml of methanol, are simultaneously added dropwise with stirring to 357.8 ml of a 30% strength sodium methylate solution in methanol at room temperature. The mixture is heated to the reflux temperature over the course of 5 h and is then left at this for 10 h. After cooling, dry HCl gas is passed through until the pH reaches 3. The solvent and the excess formamide are removed by distillation and subsequently 100 ml of toluene are added and removed by distillation twice. 145.3 ml of POCl3 are added to the mixture, which is heated at 70°-80° C. with stirring for 5 h. The excess POCl3 is then removed by distillation, the mixture is added to ice water and neutralized with K2CO3. The residue after extraction with ethyl acetate and evaporation of the solvent is distilled at 110°-112° C. under 25 mbar. Yield: 114.0 g (78.5%)
Name
methyl 3-amino-2-chloro-2-pentenoate
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
125.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH2:9][CH3:10])=[C:3]([Cl:8])[C:4](OC)=O.[CH:11]([NH2:13])=O.C[O-].[Na+].[ClH:17]>CO>[Cl:17][C:4]1[C:3]([Cl:8])=[C:2]([CH2:9][CH3:10])[N:1]=[CH:11][N:13]=1 |f:2.3|

Inputs

Step One
Name
methyl 3-amino-2-chloro-2-pentenoate
Quantity
134 g
Type
reactant
Smiles
NC(=C(C(=O)OC)Cl)CC
Name
Quantity
125.3 g
Type
reactant
Smiles
C(=O)N
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are simultaneously added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to the reflux temperature over the course of 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The solvent and the excess formamide are removed by distillation and subsequently 100 ml of toluene
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
removed by distillation twice
ADDITION
Type
ADDITION
Details
145.3 ml of POCl3 are added to the mixture, which
TEMPERATURE
Type
TEMPERATURE
Details
is heated at 70°-80° C.
CUSTOM
Type
CUSTOM
Details
The excess POCl3 is then removed by distillation
ADDITION
Type
ADDITION
Details
the mixture is added to ice water and neutralized with K2CO3
EXTRACTION
Type
EXTRACTION
Details
The residue after extraction
CUSTOM
Type
CUSTOM
Details
with ethyl acetate and evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
is distilled at 110°-112° C. under 25 mbar

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
ClC1=NC=NC(=C1Cl)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.